molecular formula C13H20N4O4 B8610476 tert-Butyl 4-(4-Nitro-1H-imidazol-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(4-Nitro-1H-imidazol-1-yl)piperidine-1-carboxylate

Cat. No. B8610476
M. Wt: 296.32 g/mol
InChI Key: HGGZXKMBDCISFE-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 243a (7.0 g, 25.1 mmol), DMF (120 mL), 4-nitro-1H-imidazole (2.80 g, 25.1 mmol), and K2CO3 (6.9 g, 50.2 mmol). The mixture was heated at 120° C. for overnight. After this time the reaction was cooled to room temperature and filtered. The filtrate was evaporated in vacuo. The residue was purified by silica-gel column chromatography eluting with 2:2:1 ethyl acetate/petroleum ether/dichloromethane to afford 243b (2.4 g, 32.4%) as a yellow solid. MS-ESI: [M+H]+ 297.3
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Yield
32.4%

Identifiers

REACTION_CXSMILES
CS(O[CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)(=O)=O.[N+:19]([C:22]1[N:23]=[CH:24][NH:25][CH:26]=1)([O-:21])=[O:20].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[N+:19]([C:22]1[N:23]=[CH:24][N:25]([CH:6]2[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]2)[CH:26]=1)([O-:21])=[O:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CNC1
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel column chromatography
WASH
Type
WASH
Details
eluting with 2:2:1 ethyl acetate/petroleum ether/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1N=CN(C1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 32.4%
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.